4-Amino-2-(trifluoromethoxy)benzamide

Medicinal Chemistry Lipophilicity ADME

4-Amino-2-(trifluoromethoxy)benzamide (CAS 609783-09-7) is a small-molecule benzamide derivative featuring a primary amine at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. With a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol, this compound offers a unique combination of hydrogen-bonding capacity (6 H-bond acceptors, 2 H-bond donors) and moderate lipophilicity (LogP = 1.24).

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 609783-09-7
Cat. No. B3146857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethoxy)benzamide
CAS609783-09-7
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)(F)F)C(=O)N
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
InChIKeyYKXLANPDRYVBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Amino-2-(trifluoromethoxy)benzamide (CAS 609783-09-7) Serves as a Key Benzamide Scaffold for Scientific Procurement


4-Amino-2-(trifluoromethoxy)benzamide (CAS 609783-09-7) is a small-molecule benzamide derivative featuring a primary amine at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position . With a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol, this compound offers a unique combination of hydrogen-bonding capacity (6 H-bond acceptors, 2 H-bond donors) and moderate lipophilicity (LogP = 1.24) . These physicochemical attributes make it a sought-after intermediate in medicinal chemistry and chemical biology, where precise control over lipophilicity and molecular recognition is critical for lead optimization.

Why Generic Substitution Fails: Quantitative Differentiation of 4-Amino-2-(trifluoromethoxy)benzamide from Analogs


Researchers and procurement professionals often assume that benzamide derivatives with similar substituents are interchangeable. However, even minor structural modifications—such as replacing -OCF₃ with -CF₃ or -OCH₃, or shifting the amino group position—produce measurable changes in lipophilicity, hydrogen-bond capacity, and thermal stability . These differences directly affect solubility, permeability, and molecular recognition, rendering generic substitution a high-risk strategy in lead optimization programs. The evidence below quantifies these critical differentiators.

Head-to-Head Quantitative Evidence: 4-Amino-2-(trifluoromethoxy)benzamide vs. Closest Analogs


Lipophilicity Comparison: -OCF₃ Target vs. -CF₃ Analog (Lower LogP Drives Permeability Gains)

The target compound exhibits a LogP of 1.24 , whereas the direct -CF₃ analog (4-amino-2-(trifluoromethyl)benzamide, CAS 934600-95-0) displays a LogP of 0.87 . This represents a ~0.37 unit increase in lipophilicity for the -OCF₃ derivative, which is expected to enhance passive membrane permeability without substantially impairing aqueous solubility.

Medicinal Chemistry Lipophilicity ADME

Hydrogen-Bond Acceptor Capacity: -OCF₃ Target vs. -CF₃ Analog (3× More HBA Sites)

The target compound possesses 6 hydrogen-bond acceptor (HBA) atoms , while the -CF₃ analog (4-amino-2-(trifluoromethyl)benzamide) has only 2 HBA atoms . The additional oxygen atom in the -OCF₃ group not only increases the HBA count by 4 but also introduces a strong H-bond acceptor capable of participating in key interactions with biological targets.

Molecular Recognition Drug Design Binding Affinity

Thermal Stability and Intermolecular Forces: 4-Amino vs. 2-Amino Regioisomer

The target 4-amino regioisomer exhibits a boiling point of 297.9 °C and a flash point of 134.0 °C , whereas the 2-amino regioisomer (2-amino-4-(trifluoromethoxy)benzamide, CAS 1261724-55-3) shows a boiling point of 268.6 °C and a flash point of 116.3 °C . The ΔTb of ~29 °C and ΔFlash of ~18 °C indicate stronger intermolecular interactions in the 4-amino isomer, likely due to more favorable hydrogen-bonding networks enabled by the para-amino arrangement.

Process Chemistry Thermal Stability Crystallization

Lipophilicity Tuning: -OCF₃ Target vs. -OCH₃ Analog (Reduced LogP for Superior Solubility)

When compared to the -OCH₃ analog (4-amino-2-methoxybenzamide, CAS 75955-30-5), the target compound shows a LogP of 1.24 versus 1.66 , a reduction of ~0.42 log units. This lower lipophilicity, imparted by the electron-withdrawing -OCF₃ group, can improve aqueous solubility—a desirable feature for in vitro assays and formulation development.

Solubility Formulation Lipophilicity

Metabolic Stability Advantage of -OCF₃ over -OCH₃ in Benzamide Scaffolds (Class-Level Inference)

The trifluoromethoxy (-OCF₃) group is widely recognized in medicinal chemistry for imparting enhanced metabolic stability relative to the methoxy (-OCH₃) group, owing to the resistance of the C-F bond to oxidative metabolism [1]. While no direct microsomal stability data are available for this specific pair of benzamide analogs, the class-level advantage of -OCF₃ over -OCH₃ is well-documented across multiple chemical series. This implies that 4-amino-2-(trifluoromethoxy)benzamide is likely to exhibit longer half-life in hepatic microsome assays compared to its -OCH₃ counterpart.

Metabolic Stability Pharmacokinetics Drug Design

Application Scenarios Where 4-Amino-2-(trifluoromethoxy)benzamide Outperforms Analogs


Lead Optimization in CNS Drug Discovery: Leveraging Balanced Lipophilicity and Hydrogen-Bond Capacity

CNS drug candidates require precise control of lipophilicity (LogP 1–3) and hydrogen-bonding capacity to cross the blood-brain barrier while maintaining solubility . The target compound’s LogP of 1.24 and 6 HBA sites position it as an ideal scaffold for CNS lead optimization, outperforming the -CF₃ analog (LogP 0.87, 2 HBA) in membrane permeability potential and the -OCH₃ analog (LogP 1.66) in solubility. Researchers synthesizing focused libraries for CNS targets should prioritize this compound to achieve a favorable ADME profile.

Fragment-Based Drug Discovery: High Hydrogen-Bond Acceptor Density for Binding Site Saturation

In fragment-based screening, small molecules with high HBA density maximize the probability of forming favorable interactions with protein binding pockets . With 6 HBA atoms in a compact 220 Da scaffold, the target compound offers superior interaction potential compared to the -CF₃ analog (2 HBA). This makes it a valuable fragment for identifying initial hits against challenging targets such as protein–protein interfaces or allosteric sites.

Process Chemistry Scale-Up: Superior Thermal Stability for High-Temperature Reactions

Synthetic routes requiring elevated temperatures (e.g., amide coupling, nucleophilic aromatic substitution) benefit from compounds with high boiling points and flash points . The target compound’s boiling point of 297.9 °C and flash point of 134.0 °C provide a wider safe operating window than the 2-amino regioisomer (Tb = 268.6 °C, Flash = 116.3 °C), reducing the risk of thermal degradation or ignition during kilogram-scale manufacturing.

Chemical Biology Probe Design: Metabolic Stability for Cellular Target Engagement Studies

Chemical probes used in cellular assays must persist long enough to engage their targets without rapid metabolic clearance [1]. The -OCF₃ group is known to confer metabolic stability advantages over the more labile -OCH₃ group, suggesting that 4-amino-2-(trifluoromethoxy)benzamide will maintain effective intracellular concentrations over extended incubation periods. This makes it a preferred scaffold for designing probes for target validation in metabolically active cell lines such as hepatocytes.

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